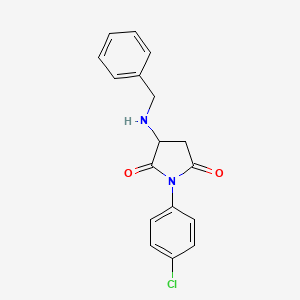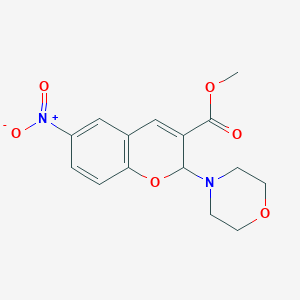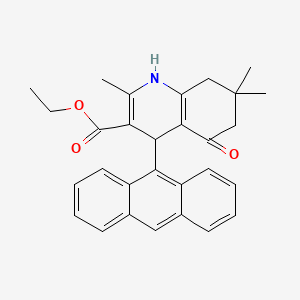
3-(benzylamino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylamino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, commonly known as BCPP, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives, which have been extensively studied for their pharmacological properties. BCPP has been shown to possess potent anticancer, anticonvulsant, and analgesic activities, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of BCPP is not fully understood, but it is believed to act through multiple pathways. BCPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and eventual cell death. BCPP also activates the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects:
BCPP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, BCPP has been shown to possess anticonvulsant and analgesic properties. BCPP acts as a potent GABA-A receptor agonist, which plays a crucial role in regulating neuronal excitability. BCPP also inhibits the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCPP is its potent anticancer activity. BCPP exhibits activity against a wide range of cancer cell lines, making it a promising candidate for further research. BCPP is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of BCPP is its potential toxicity. BCPP has been shown to exhibit cytotoxic effects against normal cells, which may limit its clinical applications.
Orientations Futures
There are several future directions for the research on BCPP. One potential direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to investigate its potential as an anticonvulsant and analgesic agent. Additionally, further studies are needed to investigate the potential toxicity of BCPP and to determine its safety profile. Overall, BCPP is a promising compound with potential therapeutic applications, and further research is needed to fully understand its pharmacological properties.
Méthodes De Synthèse
The synthesis of BCPP involves the reaction of 4-chlorophenylacetic acid with benzylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized with maleic anhydride to yield the final product. The synthesis of BCPP is relatively straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
BCPP has been extensively studied for its potential therapeutic applications. One of the most promising applications of BCPP is in the treatment of cancer. Studies have shown that BCPP exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BCPP induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle, making it a promising candidate for further research.
Propriétés
IUPAC Name |
3-(benzylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOGRMSHPOLYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942565.png)
![methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate](/img/structure/B4942571.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942578.png)
![2-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4942586.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbut-2-enamide](/img/structure/B4942598.png)

![2-ethyl-1-{[5-(4-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B4942613.png)
![2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4942619.png)
![methyl 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4942626.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942633.png)
![2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4942638.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942644.png)
![1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4942649.png)
